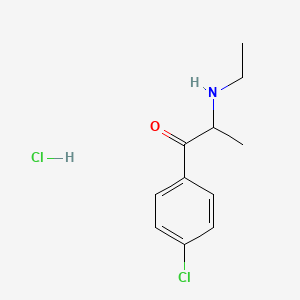

Chlorhydrate de 4-chloroéthcathinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Chloroethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds known for their stimulant properties. It is an analog of methcathinone, with a chlorine atom substituted at the 4-position of the phenyl ring.

Applications De Recherche Scientifique

Chemistry: Used as a reference material in analytical chemistry for the development of detection methods.

Biology: Investigated for its effects on neurotransmitter systems and potential neurotoxicity.

Medicine: Explored for its potential therapeutic effects and as a model compound for studying the pharmacology of synthetic cathinones.

Industry: Utilized in the synthesis of other chemical compounds and as an intermediate in organic synthesis

Safety and Hazards

Orientations Futures

Given the increasing prevalence of synthetic cathinones as drugs of abuse, future research will likely focus on understanding the physiological and toxicological properties of these compounds, including 4-Chloroethcathinone hydrochloride. This will help inform public health strategies and law enforcement efforts .

Mécanisme D'action

The mechanism of action of 4-Chloroethcathinone (hydrochloride) involves the modulation of monoaminergic neurotransmitter systems. It acts as a releasing agent for dopamine, norepinephrine, and serotonin, leading to increased extracellular levels of these neurotransmitters. This results in stimulant effects similar to those of other synthetic cathinones . The compound’s interaction with monoamine transporters and receptors is believed to be the primary pathway through which it exerts its effects .

Analyse Biochimique

Biochemical Properties

It is believed to be a dopamine and serotonin releasing agent . It is also suggested that it has significant acute toxicity with species-specific variability, moderate genotoxic potential suggesting the risk of DNA damage, and a notable cardiotoxicity risk associated with hERG channel inhibition .

Cellular Effects

It is known to stimulate spontaneous locomotor activity in mice in a dose-dependent manner .

Molecular Mechanism

It is believed to be a dopamine and serotonin releasing agent . Its chemical structure closely resembles para-chloromethamphetamine .

Temporal Effects in Laboratory Settings

It is known that it has a notable cardiotoxicity risk associated with hERG channel inhibition .

Dosage Effects in Animal Models

The effects of 4-Chloroethcathinone hydrochloride vary with different dosages in animal models. It stimulates spontaneous locomotor activity in mice in a dose-dependent manner .

Metabolic Pathways

It is known that it has significant acute toxicity with species-specific variability .

Transport and Distribution

It is soluble in organic solvents such as DMSO to a concentration of 10 mg/ml, or in solvents such as dimethyl formamide or ethanol to a concentration of approximately 5 mg/ml .

Subcellular Localization

It is known that it has a notable cardiotoxicity risk associated with hERG channel inhibition .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloroethcathinone (hydrochloride) typically involves the reaction of 4-chlorobenzaldehyde with ethylamine, followed by reduction and subsequent hydrochloride salt formation. The general steps are as follows:

Condensation Reaction: 4-chlorobenzaldehyde reacts with ethylamine to form an imine intermediate.

Reduction: The imine intermediate is reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the corresponding amine.

Hydrochloride Salt Formation: The amine is then treated with hydrochloric acid to form the hydrochloride salt of 4-Chloroethcathinone.

Industrial Production Methods: Industrial production methods for 4-Chloroethcathinone (hydrochloride) involve similar synthetic routes but are scaled up and optimized for higher yields and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .

Analyse Des Réactions Chimiques

Types of Reactions: 4-Chloroethcathinone (hydrochloride) undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can yield secondary amines or alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like sodium methoxide or sodium ethoxide.

Major Products:

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Secondary amines, alcohols.

Substitution Products: Various substituted phenyl derivatives.

Comparaison Avec Des Composés Similaires

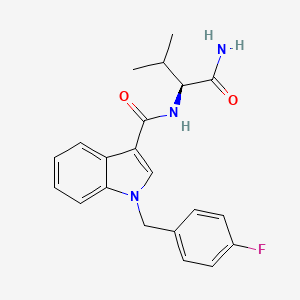

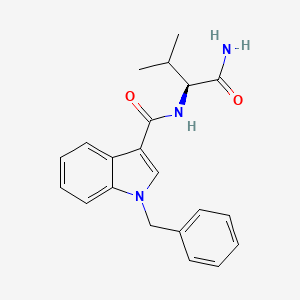

4-Chloroethcathinone (hydrochloride) can be compared to other synthetic cathinones such as:

- 3-Chloromethcathinone (3-CMC)

- 4-Chloromethcathinone (4-CMC)

- 4-Fluoro-α-Pyrrolidinopentiophenone (4-F-PVP)

- 4-Methoxy-α-Pyrrolidinopentiophenone (4-MeO-PVP)

Uniqueness:

- Structural Differences: The presence of a chlorine atom at the 4-position of the phenyl ring distinguishes it from other cathinones.

- Pharmacological Profile: Exhibits unique interactions with monoamine transporters compared to other synthetic cathinones .

Similar Compounds:

- 3-Chloromethcathinone (3-CMC)

- 4-Chloromethcathinone (4-CMC)

- 4-Fluoro-α-Pyrrolidinopentiophenone (4-F-PVP)

- 4-Methoxy-α-Pyrrolidinopentiophenone (4-MeO-PVP) .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-Chloroethcathinone hydrochloride involves the condensation of 4-chlorobenzaldehyde with ethylamine followed by reduction of the resulting imine with sodium borohydride. The resulting secondary amine is then acylated with acetyl chloride to yield 4-Chloroethcathinone which is then converted to its hydrochloride salt by reaction with hydrochloric acid.", "Starting Materials": [ "4-chlorobenzaldehyde", "ethylamine", "sodium borohydride", "acetyl chloride", "hydrochloric acid" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzaldehyde with ethylamine to yield the corresponding imine.", "Step 2: Reduction of the imine with sodium borohydride to yield the secondary amine.", "Step 3: Acylation of the secondary amine with acetyl chloride to yield 4-Chloroethcathinone.", "Step 4: Conversion of 4-Chloroethcathinone to its hydrochloride salt by reaction with hydrochloric acid." ] } | |

Numéro CAS |

22198-75-0 |

Formule moléculaire |

C11H14ClNO |

Poids moléculaire |

211.69 g/mol |

Nom IUPAC |

1-(4-chlorophenyl)-2-(ethylamino)propan-1-one |

InChI |

InChI=1S/C11H14ClNO/c1-3-13-8(2)11(14)9-4-6-10(12)7-5-9/h4-8,13H,3H2,1-2H3 |

Clé InChI |

RNBCGEIZCHBTGL-UHFFFAOYSA-N |

SMILES |

CCNC(C)C(=O)C1=CC=C(C=C1)Cl.Cl |

SMILES canonique |

CCNC(C)C(=O)C1=CC=C(C=C1)Cl |

Synonymes |

4-CEC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

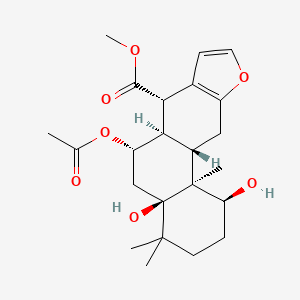

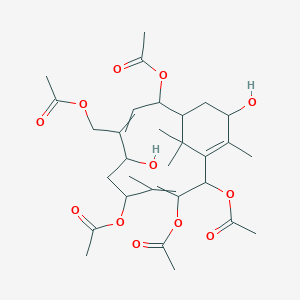

![4-[(4-acetyloxy-2',6,6,9a-tetramethyl-2-oxospiro[4,5,5a,7,8,9-hexahydronaphtho[2,1-e][1]benzofuran-3,6'-cyclohex-2-ene]-1'-yl)methyl]-8,8-dimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalene-4a-carboxylic acid](/img/structure/B593461.png)